Product packaging for Cannabichromenic acid(Cat. No.:CAS No. 20408-52-0)

Cannabichromenic acid

Cat. No.: B1305296
CAS No.: 20408-52-0
M. Wt: 358.5 g/mol
InChI Key: HRHJHXJQMNWQTF-UHFFFAOYSA-N
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Description

Cannabichromenic Acid (CBCA) is a key acidic phytocannabinoid serving as the biosynthetic precursor to Cannabichromene (CBC) in Cannabis sativa L. . This compound is of significant and growing interest in pharmacological and biochemical research due to its unique mechanisms and potent bioactivity. Recent investigations highlight its promise in two primary areas. First, CBCA demonstrates rapid and potent bactericidal activity against antibiotic-resistant gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Studies indicate its antibacterial action is faster than vancomycin and functions through the degradation of the bacterial lipid membrane, offering a potential novel mechanism for antibiotic development . Second, its decarboxylated product, CBC, has shown compelling anti-cancer properties. Recent 2025 research reveals that CBC can induce integrative cell death in human pancreatic cancer cells by simultaneously modulating apoptosis and ferroptosis pathways, and these effects are mediated through the activation of TRPV1 and CB2 receptors . Furthermore, advancements in sustainable production have been achieved; a 2025 study successfully engineered Saccharomyces cerevisiae to biosynthesize CBCA with a rate 25.8% higher than that of the cannabis plant, providing a robust microbial platform for its production . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O4 B1305296 Cannabichromenic acid CAS No. 20408-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHJHXJQMNWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336859
Record name (+-)-Cannabichromenic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20408-52-0, 185505-15-1
Record name Cannabichromenic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABICHROMENIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name CANNABICHROMENIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis of Cannabichromenic Acid

Endogenous Pathways in Cannabis sativa L.

The biosynthesis of cannabichromenic acid within the cannabis plant is a complex process that begins with fundamental precursor molecules and involves a series of enzymatic transformations. This natural production primarily occurs within the glandular trichomes of the plant. nih.govnih.gov

Precursor Metabolites and Enzymatic Transformations

The journey to CBCA starts with the convergence of two distinct biosynthetic pathways: the polyketide pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govmdpi.com The polyketide pathway is responsible for producing olivetolic acid (OA). nih.govoup.com This process begins with hexanoyl-CoA, which undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase known as olivetol (B132274) synthase (OLS). nih.govnih.gov The resulting intermediate is then cyclized by olivetolic acid cyclase (OAC) to form olivetolic acid. nih.govnih.gov

Concurrently, the MEP pathway, located in the plastids, generates the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.comnih.gov These two molecules are then condensed by geranyl diphosphate synthase (GPPS) to create geranyl pyrophosphate (GPP). nih.govnih.govnih.gov

The crucial link between these two pathways occurs when olivetolic acid and geranyl pyrophosphate are combined. An aromatic prenyltransferase enzyme catalyzes the attachment of the geranyl group from GPP to olivetolic acid, resulting in the formation of cannabigerolic acid (CBGA). mdpi.comscispace.comwikipedia.org CBGA is a pivotal intermediate, serving as the substrate for the synthesis of several major cannabinoids, including CBCA. mdpi.comnih.gov

Role of this compound Synthase (CBCAS) in Cyclization

The final and defining step in the endogenous synthesis of CBCA is the oxidative cyclization of cannabigerolic acid (CBGA). uniprot.orgoup.com This specific transformation is catalyzed by the enzyme this compound synthase (CBCAS). uniprot.orgacs.orgnih.gov CBCAS facilitates the formation of the characteristic chromene ring of CBCA by acting on the monoterpene moiety of CBGA. uniprot.orgoup.com Research has shown that CBCAS can also utilize cannabinerolic acid, an isomer of CBGA, as a substrate to produce CBCA. uniprot.orgnih.gov The enzyme has been purified and characterized, revealing that it does not require molecular oxygen or hydrogen peroxide for its catalytic activity, suggesting a direct dehydrogenation mechanism. nih.gov

Subcellular Localization of Biosynthetic Enzymes within Plant Cells

The biosynthesis of cannabinoids is a compartmentalized process within the cells of the glandular trichomes. The initial steps leading to olivetolic acid occur in the cytosol. nih.govfrontiersin.org In contrast, the synthesis of geranyl pyrophosphate via the MEP pathway takes place within the plastids. nih.govfrontiersin.orgfrontiersin.org The enzyme responsible for creating CBGA from olivetolic acid and GPP is localized to the plastid envelope. nih.gov

The final conversion of CBGA to CBCA, catalyzed by CBCAS, along with other cannabinoid synthases like THCA synthase and CBDA synthase, is thought to occur in the apoplastic space, specifically within the secretory cavity of the glandular trichomes. nih.govpharm.or.jpmdpi.com This spatial separation is believed to protect the cell from the potential cytotoxic effects of the synthesized cannabinoids. pharm.or.jp

Heterologous Biosynthesis and Metabolic Engineering Strategies

The low natural abundance of CBCA in Cannabis sativa has driven the development of alternative production methods. acs.orgnih.govfrontiersin.org Metabolic engineering of microorganisms offers a promising platform for the scalable and controlled synthesis of this compound.

Recombinant Production Systems (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae has emerged as a popular and effective host for the heterologous production of cannabinoids, including CBCA. acs.orgnih.govpatsnap.comresearchgate.net Scientists have successfully engineered yeast strains capable of producing CBCA from simple sugars like glucose or galactose, often supplemented with precursor molecules like olivetolic acid. acs.orgnih.govresearchgate.net This involves introducing the necessary genes from Cannabis sativa that encode the biosynthetic enzymes, such as CBCAS, into the yeast's genetic makeup. patsnap.comresearchgate.net The first successful demonstration of CBCA biosynthesis in a yeast system marked a significant milestone in creating alternative production platforms. researchgate.netresearchgate.netnih.gov

Optimization of Precursor Supply Pathways (e.g., Isopentenyl Diphosphate/Dimethylallyl Diphosphate)

A key challenge in heterologous biosynthesis is ensuring an adequate supply of the necessary precursor molecules. acs.orgnih.gov In the case of CBCA production in yeast, this means optimizing the pathways that generate isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks of GPP. acs.orgnih.gov Since yeast natively possesses the mevalonate (B85504) (MVA) pathway for producing IPP and DMAPP, engineering efforts often focus on enhancing the flux through this pathway. nih.govigem.wiki

Strategies to boost precursor supply include:

Introducing alternative pathways: One successful approach has been the introduction of a two-step isopentenol (B1216264) utilization pathway (IUP) to enhance the pool of IPP and DMAPP. acs.orgnih.gov

Overexpression of key enzymes: Increasing the expression of enzymes within the native MVA pathway can lead to higher yields of isoprenoid precursors. mdpi.com

Compartmentalization: Localizing parts of the biosynthetic pathway, such as the IUP, to specific organelles like peroxisomes has been shown to increase the titers of GPP and, consequently, CBCA. acs.orgnih.gov

Protein Engineering: Rational design and computational analyses have been used to create variants of CBCAS with improved catalytic activity and selectivity, leading to significantly higher CBCA production. acs.orgnih.govnih.gov

These metabolic engineering strategies have demonstrated the potential to significantly increase the production of CBCA in microbial systems, offering a sustainable and efficient alternative to plant extraction. acs.orgnih.gov

Enhancement of this compound Synthase (CBCAS) Activity and Selectivity through Rational Design

The enzyme responsible for the synthesis of CBCA, this compound Synthase (CBCAS), naturally exhibits comparatively low catalytic efficiency, which hinders the large-scale biotechnological production of its product. nih.govmtroyal.ca Unlike other major cannabinoid synthases, the crystal structure of CBCAS has not been experimentally determined, posing a significant challenge to understanding its mechanism and improving its function. nih.gov

To address this, researchers have turned to rational design, a protein engineering strategy that relies on understanding the enzyme's structure-function relationships to make targeted modifications. A significant breakthrough in this area came from the use of deep-learning-assisted protein structure prediction tools, such as DeepMind's AlphaFold. nih.govmtroyal.ca This approach generated a high-quality predicted 3D model of the CBCAS structure, which scored considerably higher in quality assessments than previous template-based homology models. nih.govmtroyal.ca

With a reliable structural model in hand, scientists could establish crucial structure-function relationships for key amino acid residues within the catalytic pocket of CBCAS. google.com Computational analyses and sequence similarity networks were used to identify key residues that differ from consensus sequences of functionally similar enzymes and to predict mutations that could enhance catalytic activity. google.com

Subsequent screening of these rationally designed CBCAS variants has yielded remarkable results. In one study, the most effective variant increased CBCA production from a crude lysate by 22-fold compared to the native enzyme. nih.govresearchgate.net This significant increase in catalytic efficiency elevates the kinetic capacity of CBCAS to a level comparable to that of Tetrahydrocannabinolic acid synthase (THCAS), removing a major bottleneck for the biotechnological production of CBCA. google.com These engineered CBCAS variants are central to developing efficient recombinant production platforms for CBCA in various host organisms. google.com

Table 1: Research Findings on Rational Design of CBCAS

Research Focus Methodology Key Findings Reference
CBCAS Structure Prediction Deep-learning-assisted modeling (AlphaFold) Generated a high-quality predicted structure of CBCAS, enabling detailed analysis. nih.govmtroyal.ca
CBCAS Variant Design Rational design, computational analysis, sequence similarity networks Identified key amino acid residues for targeted mutagenesis to improve enzyme function. nih.govgoogle.com
Enhanced Catalytic Activity In vitro screening of engineered variants A designed CBCAS variant achieved a 22-fold increase in CBCA production. nih.govresearchgate.net

Genetic Modulation for Increased this compound Titer (e.g., Silencing of Competing Synthases)

In Cannabis sativa, the central precursor for the major cannabinoid acids is cannabigerolic acid (CBGA). mdpi.comresearchgate.net This molecule stands at a critical metabolic fork, where it can be converted into Tetrahydrocannabinolic acid (THCA), Cannabidiolic acid (CBDA), or CBCA by their respective synthases: THCAS, CBDAS, and CBCAS. mdpi.comresearchgate.net These enzymes compete for the same CBGA substrate. mdpi.com Due to the typically higher efficiency and expression levels of THCAS and CBDAS in many cannabis chemotypes, the flux of CBGA is predominantly channeled towards THCA and CBDA, leaving only a small fraction for CBCA synthesis. frontiersin.org

A primary strategy in metabolic engineering to increase the yield of CBCA is to eliminate this competition. This can be achieved by genetically modulating the expression of the competing synthase genes. Silencing or knocking out the genes for both THCAS and CBDAS has been identified as a direct approach to expedite the production of CBCA. frontiersin.org By blocking the pathways to THCA and CBDA, the entire pool of the precursor CBGA becomes available for CBCAS, thereby significantly increasing the potential titer of CBCA. frontiersin.org Technologies like RNA interference (RNAi) have been optimized to silence specific genes involved in cannabinoid biosynthesis. mdpi.com

This genetic modulation is often implemented within the context of heterologous production systems, where the cannabinoid biosynthetic pathway is engineered into a microbial host like the yeast Saccharomyces cerevisiae. acs.orgnih.gov In such systems, researchers can construct strains that not only express a highly active, rationally designed CBCAS variant but also lack the competing THCAS and CBDAS enzymes. acs.orgnih.govnih.gov

Table 2: Compounds Mentioned in this Article

Compound Name Abbreviation
This compound CBCA
Cannabichromene (B1668259) CBC
This compound Synthase CBCAS
Cannabidiolic acid CBDA
Cannabidiolic acid synthase CBDAS
Cannabigerolic acid CBGA
Isopentenyl diphosphate IPP
Dimethylallyl diphosphate DMAPP
Tetrahydrocannabinolic acid THCA

### 3. Molecular Mechanisms of Action of this compound

This compound (CBCA) is a non-psychoactive phytocannabinoid synthesized in the cannabis plant from its precursor, cannabigerolic acid (CBGA). researchgate.net While its neutral, decarboxylated form, cannabichromene (CBC), has been the subject of more extensive research, scientific investigations into the specific molecular interactions of CBCA are beginning to delineate its distinct pharmacological profile. This profile appears to be largely independent of direct cannabinoid receptor agonism and is instead characterized by interactions with cellular transport systems and modest modulation of certain ion channels.

#### 3.1. Interaction with Biological Systems and Cellular Targets

The molecular behavior of CBCA is defined by its interactions with various biological components, including ion channels and transport proteins, which dictate its cellular activity and potential physiological effects.

##### 3.1.1. Modulation of Ion Channel Activity (e.g., Voltage-Gated Sodium Channels)

Recent preclinical studies have investigated the effects of several lesser-studied phytocannabinoids, including CBCA, on ion channel function. Particular focus has been placed on voltage-gated sodium (NaV) channels, as they are critical targets for anticonvulsant therapies. In a study using automated planar patch-clamp technology on mammalian cells expressing human NaV channel subtypes (NaV1.1, NaV1.2, NaV1.6, and NaV1.7), CBCA was found to have only modest inhibitory effects. researchgate.netacs.org Even at concentrations up to 100 μM, CBCA, along with its neutral form CBC, produced only limited inhibition of sodium currents, and as a result, half-maximal inhibitory concentrations (IC50) could not be determined. researchgate.netextractlabs.com This suggests that the NaV channels studied are not highly sensitive to CBCA. Researchers have posited that the recognized anticonvulsant properties of CBCA observed in mouse models of Dravet syndrome are likely mediated through a different molecular target. researchgate.netextractlabs.com

Investigations have also extended to other types of ion channels, such as T-type calcium channels (CaV3), which are involved in regulating neuronal excitability. A fluorescence-based screening assay using HEK-293 cells overexpressing human T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3) was conducted. In this assay, CBCA at a concentration of 10 µM demonstrated less than 80% inhibition of calcium influx, indicating a lower level of activity at these channels compared to other phytocannabinoids like cannabigerovarinic acid (CBGVA) and cannabidivarinic acid (CBDVA). cannabisclinicians.org

##### 3.1.2. Interactions with ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1, ABCG2)

A significant aspect of CBCA's molecular mechanism is its interaction with ATP-binding cassette (ABC) transporters, which are crucial efflux pumps that can limit the absorption and distribution of various substances, including therapeutic drugs. In vitro studies using polarized Madin-Darby Canine Kidney II (MDCK) cells engineered to express specific human transporters have clarified CBCA's relationship with two prominent ABC transporters: ABCB1 (also known as P-glycoprotein or P-gp) and ABCG2 (also known as Breast Cancer Resistance Protein or BCRP). nih.govacs.org

These investigations revealed that CBCA is a substrate for the ABCB1 transporter. nih.govacs.org However, it was determined not to be a substrate for the ABCG2 transporter. Furthermore, the studies showed that CBCA does not act as an inhibitor of either ABCB1 or ABCG2 transport activity. nih.govacs.org This one-way interaction, where CBCA is transported by but does not inhibit ABCB1, may contribute to its poor absorption and limited brain penetration observed in preclinical models. nih.gov In silico molecular docking simulations have suggested a potential binding mode where CBCA interacts with the access tunnel and central binding pocket of the ABCB1 transporter. nih.govacs.org

Table 1: Interaction of this compound (CBCA) with ABC Transporters
CompoundTransporterInteraction TypeResultReference
This compound (CBCA)ABCB1 (P-gp)SubstrateYes nih.govacs.org
This compound (CBCA)ABCG2 (BCRP)SubstrateNo nih.govacs.org
This compound (CBCA)ABCB1 (P-gp)InhibitorNo nih.govacs.org
This compound (CBCA)ABCG2 (BCRP)InhibitorNo nih.govacs.org

##### 3.1.3. Consideration of Cannabinoid Receptor (CB1, CB2) Non-Binding Mechanisms and Indirect Effects

Unlike Δ9-tetrahydrocannabinol (THC), CBCA is considered non-psychoactive, a characteristic attributed to its molecular structure. The presence of a carboxylic acid group is thought to prevent it from binding directly to the orthosteric sites of the cannabinoid receptors, CB1 and CB2.

While direct receptor binding is unlikely, cannabinoids can exert indirect effects by modulating the endocannabinoid system. For instance, some cannabinoids can inhibit the enzymes responsible for breaking down the body's own endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The primary enzymes for this degradation are fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), respectively. Inhibition of these enzymes can lead to increased endocannabinoid levels, resulting in indirect activation of cannabinoid receptors. Research on CBC, the neutral analog of CBCA, has shown that it weakly inhibits MAGL and cellular reuptake of AEA. nih.gov However, there is currently a lack of direct scientific evidence demonstrating that CBCA itself inhibits FAAH or MAGL or otherwise significantly alters endocannabinoid tone.

##### 3.1.4. Other Putative Molecular Targets and Signaling Pathways

Exploration into other potential molecular targets for CBCA is ongoing. An in silico, ligand-based virtual screening approach predicted that phytocannabinoids as a class might interact with the lactate (B86563) dehydrogenase (LDH) family of enzymes. researchgate.netacs.orgacs.org To validate this prediction, a subsequent in vitro screening of a panel of 18 different phytocannabinoids was performed against two LDH isozymes, LDHA and LDHB. The results of this screening identified CBC and Δ9-tetrahydrocannabinolic acid (Δ9-THCA) as inhibitors of LDHA. researchgate.netacs.orgacs.org Notably, CBCA was included in the screening panel but did not demonstrate significant inhibitory activity against LDHA, indicating that this enzyme is not a direct molecular target. researchgate.netacs.org

Other molecular targets such as G-protein coupled receptor 55 (GPR55) and peroxisome proliferator-activated receptors (PPARs) have been identified for other cannabinoids like CBD and CBG, but direct evidence of CBCA interaction with these signaling pathways is not yet established.

#### 3.2. Preclinical Pharmacodynamic Investigations

The pharmacodynamic properties of CBCA, which describe the effects of the compound on the body, have been primarily investigated through in vitro cellular studies. These studies provide insights into how cells respond to exposure to CBCA.

##### 3.2.1. In Vitro Cellular Studies (e.g., Assessment of Cellular Responses)

The functional consequences of CBCA's molecular interactions have been observed in various in vitro models. In studies assessing its interaction with ABC transporters, bidirectional transport assays were conducted using MDCK-MDR1-MDCK (for ABCB1) and MDCK-BCRP-MDCK (for ABCG2) cell lines. acs.org The results showed a net efflux ratio greater than 2 for CBCA in the ABCB1-expressing cells, confirming it as a substrate, while the ratio was below 2 in the ABCG2-expressing cells. acs.org This cellular response provides a mechanistic basis for the observation in pharmacokinetic studies that CBCA exhibits poor absorption and is not detected in the brain tissue of mice following intraperitoneal administration, suggesting that ABCB1-mediated efflux at the blood-brain barrier effectively prevents its entry into the central nervous system.

In the context of cancer research, the role of CBCA as an ABCB1 substrate has been highlighted as a potential mechanism of drug resistance in mesothelioma cells. The expression of efflux pumps like ABCB1 in cancer cells can reduce the intracellular concentration and efficacy of therapeutic agents.

The cellular response to CBCA was also assessed using electrophysiology in HEK-293 cells expressing specific human voltage-gated sodium channels. The observed cellular response was a modest, concentration-dependent inhibition of peak sodium currents, which was deemed insufficient to account for the compound's known anticonvulsant effects in animal models. researchgate.netextractlabs.com

Table 2: Summary of In Vitro Cellular Studies on this compound (CBCA)
Cell LineAssay TypeCellular Response/FindingReference
MDCK-ABCB1Bidirectional Transport AssayCBCA identified as a substrate of the ABCB1 transporter (Efflux Ratio > 2). acs.org
MDCK-ABCG2Bidirectional Transport AssayCBCA is not a substrate of the ABCG2 transporter. acs.org
HEK-293 (expressing NaV1.1, NaV1.2, NaV1.6, NaV1.7)Patch-Clamp ElectrophysiologyModest inhibition of peak sodium currents; not considered the primary anticonvulsant mechanism. researchgate.netextractlabs.com
HEK-293 (expressing CaV3.1, CaV3.2, CaV3.3)Fluorescence-Based AssayLow inhibition (<80%) of calcium influx at 10 µM concentration. cannabisclinicians.org
Mesothelioma CellsCell Viability/Drug ResistanceCBCA's status as an ABCB1 substrate may contribute to drug resistance.

Molecular Mechanisms of Action of Cannabichromenic Acid

Preclinical Pharmacodynamic Investigations

In Vivo Animal Model Studies (e.g., Anticonvulsant Activity in Epilepsy Models)

Research into the therapeutic potential of Cannabichromenic acid (CBCA) has included investigations into its anticonvulsant properties using animal models of epilepsy. A key model utilized in this research is the Scn1a+/- mouse model of Dravet syndrome, a severe form of childhood epilepsy characterized by fever-induced (hyperthermia-induced) seizures. nih.govacs.org

In a notable study, the anticonvulsant potential of CBCA was tested against hyperthermia-induced seizures in these mice. nih.gov The research first examined the pharmacokinetic profiles of CBCA and related compounds following intraperitoneal administration, finding that all phytocannabinoids in the cannabichromene (B1668259) (CBC) series were readily absorbed and demonstrated substantial brain penetration. nih.govacs.org When tested for efficacy, CBCA was found to be anticonvulsant, significantly increasing the temperature threshold required to induce a generalized tonic-clonic seizure in the Scn1a+/- mice. nih.govacs.org This finding suggests that CBCA may contribute to the anticonvulsant effects reported in artisanal cannabis preparations used for childhood epilepsy. nih.govnih.gov

Similar anticonvulsant properties have been observed in other acidic phytocannabinoids within the same animal model. Studies have shown that Cannabidiolic acid (CBDA), Cannabidivarinic acid (CBDVA), Cannabigerovarinic acid (CBGVA), and Cannabigerolic acid (CBGA) also exhibit anticonvulsant effects against hyperthermia-induced seizures. nih.govfrontiersin.org

CompoundAnimal ModelSeizure TypeKey FindingReference
This compound (CBCA)Scn1a+/- mouse model of Dravet SyndromeHyperthermia-induced generalized tonic-clonic seizuresSignificantly increased the seizure temperature threshold. nih.gov, acs.org
Cannabichromene (CBC)Scn1a+/- mouse model of Dravet SyndromeHyperthermia-induced generalized tonic-clonic seizuresSignificantly increased the seizure temperature threshold. nih.gov, acs.org
Cannabidiolic acid (CBDA)Scn1aRX/+ mouse model of Dravet SyndromeHyperthermia-induced generalized tonic-clonic seizuresSignificantly increased the seizure temperature threshold. frontiersin.org, acs.org
Cannabigerolic acid (CBGA)Scn1a+/- mouse model of Dravet SyndromeHyperthermia-induced seizuresDemonstrated potent anticonvulsant properties. nih.gov
Cannabidivarinic acid (CBDVA)Scn1a+/- mouse model of Dravet SyndromeHyperthermia-induced seizuresIdentified as having anticonvulsant properties. frontiersin.org
Cannabichromevarinic acid (CBCVA)Scn1a+/- mouse model of Dravet SyndromeHyperthermia-induced generalized tonic-clonic seizuresSignificantly increased the seizure temperature threshold. nih.gov

Comparative Molecular Pharmacology with Related Acidic and Neutral Phytocannabinoids

The molecular pharmacology of this compound (CBCA) is not as extensively characterized as its neutral counterpart, Cannabichromene (CBC), or other major phytocannabinoids. CBCA is the acidic precursor to CBC, formed from the "mother cannabinoid" Cannabigerolic acid (CBGA) via the enzyme CBCA synthase. cibdol.comwikipedia.org Decarboxylation, typically through heat, converts CBCA into CBC. cibdol.com Much of the presumed pharmacology of CBCA is inferred from studies on CBC.

CBC itself has a complex pharmacological profile. It is generally considered to have a weak binding affinity for the primary cannabinoid receptors, CB1 and CB2. wikipedia.org However, some research indicates it may act as a selective partial agonist at the CB2 receptor. frontiersin.org CBC is also a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and, to a lesser extent, an agonist of TRPV3 and TRPV4 channels. frontiersin.org Furthermore, it has been suggested that CBC may inhibit the reuptake of the endocannabinoid anandamide (B1667382) (AEA), thereby potentiating its effects. frontiersin.org

When comparing CBCA and its neutral form CBC to other phytocannabinoids, distinct pharmacological profiles emerge:

Related Acidic Phytocannabinoids:

Cannabidiolic acid (CBDA): Like CBCA, CBDA has a low affinity for CB1 and CB2 receptors. frontiersin.org Its mechanisms are thought to involve agonist activity at serotonin (B10506) 5-HT1A receptors and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, an action that depends on its carboxylic acid group. frontiersin.org

Tetrahydrocannabinolic acid (THCA): THCA is the non-psychoactive precursor to THC. It also displays low affinity for CB1 and CB2 receptors. mdpi.com Its potential neuroprotective effects may be mediated through a PPARγ-dependent pathway. frontiersin.org

Cannabigerolic acid (CBGA): As the common precursor, CBGA also has a low affinity for CB1 and CB2 receptors. frontiersin.org Its anticonvulsant effects may be linked to interactions with multiple targets, including GPR55, TRPV1 channels, and GABAA receptors. nih.gov

Related Neutral Phytocannabinoids:

Cannabidiol (B1668261) (CBD): The decarboxylated product of CBDA, CBD has a famously complex pharmacology. It has a low affinity for CB1 and CB2 receptors but can act as an indirect antagonist. wikipedia.org It is also known to be an antagonist at the GPR55 receptor and an agonist at 5-HT1A receptors. wikipedia.org

Δ⁹-Tetrahydrocannabinol (THC): In contrast to most other cannabinoids discussed, THC is a potent partial agonist at both CB1 and CB2 receptors, which underlies its psychoactive and therapeutic effects. nih.gov

Cannabigerol (B157186) (CBG): The neutral form of CBGA, CBG acts as a partial agonist at the CB2 receptor and weakly at the CB1 receptor. mdpi.com Its broader pharmacology includes agonism at TRPV channels and the PPARγ receptor, antagonism at the TRPM8 receptor, and inhibition of the FAAH enzyme, which breaks down anandamide. mdpi.com

CompoundTypeKey Molecular Targets / Mechanisms of ActionReference
This compound (CBCA) AcidicPharmacology largely inferred from CBC; precursor to CBC. cibdol.com
Cannabichromene (CBC)NeutralWeak affinity for CB1/CB2; TRPA1, TRPV3, TRPV4 agonist; may inhibit anandamide reuptake. frontiersin.org, wikipedia.org, frontiersin.org
Cannabidiolic acid (CBDA)AcidicLow affinity for CB1/CB2; 5-HT1A receptor agonist; COX-2 inhibitor. frontiersin.org, frontiersin.org
Cannabidiol (CBD)NeutralLow affinity for CB1/CB2 (indirect antagonist); GPR55 antagonist; 5-HT1A receptor agonist. wikipedia.org
Tetrahydrocannabinolic acid (THCA)AcidicLow affinity for CB1/CB2; PPARγ-dependent pathway activation. frontiersin.org, mdpi.com
Δ⁹-Tetrahydrocannabinol (THC)NeutralPartial agonist at CB1 and CB2 receptors. nih.gov
Cannabigerolic acid (CBGA)AcidicLow affinity for CB1/CB2; interacts with GPR55, TRPV1, GABAA receptors. nih.gov, frontiersin.org
Cannabigerol (CBG)NeutralPartial CB2 agonist; weak CB1 agonist; TRPV, PPARγ, 5-HT1A agonist; TRPM8 antagonist; FAAH inhibitor. mdpi.com

Analytical Methodologies for Cannabichromenic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of cannabinoid analysis, enabling the separation of complex mixtures into individual components for subsequent identification and quantification.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the preferred method for analyzing acidic cannabinoids like CBCA. nih.govcannabissciencetech.com A primary advantage of LC is its ability to analyze compounds without the need for derivatization, thus preserving the original chemical structure of the cannabinoids. cannabissciencetech.com This is critical for CBCA, as high temperatures can cause decarboxylation, converting it to its neutral form, CBC. nih.govcannabissciencetech.com

These LC systems are commonly coupled with various detectors:

Diode Array Detectors (DAD) and UV-Visible Detectors (UV-DAD): These detectors measure the absorbance of light by the cannabinoids at specific wavelengths. Acidic cannabinoids, including CBCA, typically exhibit absorbance maxima at different wavelengths than their neutral counterparts. nih.gov For instance, CBCA has a major absorption peak around 254-262 nm. mdpi.comchromatographyonline.com While cost-effective, UV detection can sometimes lack the specificity required for complex matrices where multiple compounds might co-elute and have similar absorption profiles. nih.gov

Mass Spectrometry (MS): Coupling LC with a mass spectrometer (LC-MS) provides a higher level of selectivity and sensitivity. nih.gov Techniques like tandem mass spectrometry (LC-MS/MS) are particularly powerful for identifying and quantifying cannabinoids, even at trace levels, by monitoring specific precursor and product ion transitions. nih.govthermofisher.com This high degree of specificity is invaluable for distinguishing CBCA from its isomers and other closely related compounds. mdpi.com

Several studies have developed and validated LC-based methods for the simultaneous quantification of multiple cannabinoids, including CBCA. nih.govmdpi.comnih.gov These methods often utilize reversed-phase columns, such as C18, and mobile phases typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govlcms.cz

Table 1: Examples of LC Methods for Cannabinoid Analysis Including CBCA
TechniqueDetector(s)Key Findings/ApplicationReference
LC-QQQ-MSUV-DAD, Triple Quadrupole Mass SpectrometerDeveloped a rapid, high-throughput method for quantifying 16 cannabinoids, including CBCA, with a total analysis time of eight minutes. mdpi.comnih.gov
HPLC-TOF-MSTime-of-Flight Mass SpectrometerValidated a method for the simultaneous quantification of 17 cannabinoids, emphasizing the baseline separation of isomeric compounds like CBCA. mdpi.com
UPLCPDADemonstrated a 2.5-fold increase in sample analysis throughput compared to HPLC for 16 cannabinoids, including CBCA. lcms.cz

Gas chromatography (GC) is another widely used technique for cannabinoid analysis, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govmdpi.com However, the high temperatures employed in the GC injector and column cause the decarboxylation of acidic cannabinoids like CBCA into their neutral counterparts (CBC). researchgate.netnih.govcannabissciencetech.com This makes the direct analysis and quantification of CBCA challenging with standard GC methods.

To overcome this limitation, a chemical derivatization step is necessary before GC analysis. researchgate.netrestek.com Derivatization involves converting the polar carboxylic acid group of CBCA into a more volatile and thermally stable derivative. nih.govresearchgate.net Silylation is a common derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govrestek.com This process makes the molecule more amenable to GC analysis and prevents on-column decarboxylation. researchgate.netrestek.com

While derivatization adds an extra step to the sample preparation process, it allows for the accurate quantification of acidic cannabinoids alongside their neutral forms using GC. researchgate.netrestek.com

Advanced Spectrometric Approaches for Structural Confirmation and Isomer Differentiation (e.g., Cyclic Ion Mobility Spectrometry–Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

Beyond standard chromatographic methods, advanced spectrometric techniques are employed for the unambiguous structural confirmation of CBCA and for differentiating it from its isomers.

Cyclic Ion Mobility Spectrometry–Mass Spectrometry (cIMS-MS): This innovative technique separates ions based on their size, shape, and charge in the gas phase. nih.govwur.nlnih.govacs.org By coupling cIMS with MS, researchers can achieve an additional dimension of separation, which is particularly useful for distinguishing between cannabinoid isomers that may have identical masses and similar chromatographic retention times. nih.govacs.org The use of adduct-forming agents, such as silver ions, can further enhance the separation of isomers by amplifying subtle structural differences. nih.govacs.org This technology offers the potential for ultrafast analysis of multiple cannabinoids without the need for chromatographic separation. wur.nlnih.gov

Sample Preparation and Extraction Methods from Biological and Plant Matrices for Research Analysis

The effective extraction of CBCA from its source material is a critical first step in its analysis. The choice of extraction method depends on the matrix (e.g., plant material, edibles, biological fluids) and the desired form of the cannabinoid (acidic or neutral).

For the analysis of CBCA in its acidic form, extraction methods that avoid high temperatures are essential to prevent decarboxylation. nih.govmdpi.com Common techniques include:

Solid-Liquid Extraction (SLE): This is a widely used method where the plant material is extracted with a solvent. mdpi.com Maceration, often assisted by ultrasound (ultrasonic-assisted extraction or UAE), is a common SLE technique. mdpi.comjove.com Solvents like ethanol, methanol, and acetonitrile are frequently used. nih.govjove.comcannabisindustryjournal.com Studies have shown that a 50% ethanol-water mixture can be particularly effective for extracting acidic cannabinoids. jove.com

Supercritical Fluid Extraction (SFE): This technique uses supercritical carbon dioxide (scCO₂) as the solvent. mdpi.com SFE is considered an efficient method for extracting both acidic and neutral cannabinoids without causing degradation, and it minimizes the co-extraction of undesirable compounds like chlorophyll. um.edu.mtmdpi.com

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures. While the high temperatures can potentially lead to some degradation, the extent is generally less than with other heat-intensive methods like Soxhlet extraction. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation method that involves an extraction and cleanup step, often used for analyzing pesticides and other contaminants in various matrices, and has been adapted for cannabinoid analysis. cannabisindustryjournal.com

For biological matrices such as plasma or oral fluid, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate cannabinoids and remove interfering substances. mdpi.comnih.gov

Table 2: Common Extraction Methods for Cannabinoids
Extraction MethodDescriptionAdvantages for CBCA AnalysisReference
Ultrasonic-Assisted Extraction (UAE)Uses ultrasonic waves to enhance solvent extraction from solid matrices.Efficient at room temperature, preserving the acidic form of CBCA. Considered a "green" method due to lower solvent consumption. mdpi.comjove.com
Supercritical Fluid Extraction (SFE)Employs supercritical CO₂ as a solvent.Avoids thermal degradation of CBCA and provides clean extracts. um.edu.mtmdpi.com
MacerationSoaking the plant material in a solvent.Simple and effective for extracting acidic cannabinoids when performed at room temperature. mdpi.comnih.gov
Solid-Phase Extraction (SPE)A sample cleanup and concentration technique.Effectively removes interfering compounds from complex matrices, leading to cleaner samples for analysis. mdpi.comnih.gov

Methodological Challenges in Accurate and Reproducible Analysis of Cannabichromenic Acid

Despite the advancements in analytical techniques, several challenges remain in the accurate and reproducible analysis of CBCA:

Thermal Instability: As an acidic cannabinoid, CBCA is prone to decarboxylation when exposed to heat, which can lead to an underestimation of its concentration and an overestimation of CBC. nih.govcannabissciencetech.comcolostate.edu This necessitates careful control of temperature during sample preparation, extraction, and analysis, particularly when using GC.

Isomer Co-elution: CBCA is part of a group of isobaric cannabinoids (compounds with the same molecular mass), including cannabidiolic acid (CBDA), tetrahydrocannabinolic acid (THCA), and cannabicyclolic acid (CBLA). mdpi.com Achieving baseline chromatographic separation of these isomers can be challenging and requires optimized chromatographic conditions. mdpi.com Insufficient separation can lead to inaccurate quantification.

Matrix Effects: The complex nature of cannabis and cannabis-derived products can lead to matrix effects, where other components in the sample interfere with the ionization and detection of the target analyte in mass spectrometry. nih.govmdpi.com This can result in either suppression or enhancement of the signal, affecting the accuracy of quantification.

Lack of Certified Reference Materials: The limited availability of certified reference materials for minor cannabinoids like CBCA can hinder method development, validation, and inter-laboratory comparisons. bedrocan.comchromatographyonline.com

Sample Homogeneity: Ensuring that the analyzed sample is representative of the entire batch is crucial, especially for plant material where cannabinoid distribution can be uneven.

Addressing these challenges through careful method development, validation, and the use of appropriate analytical technologies is essential for generating reliable and reproducible data in CBCA research.

Ecological and Plant Physiological Functions of Cannabichromenic Acid

Role in Cannabis sativa Plant Defense Mechanisms

Cannabis sativa produces a diverse array of secondary metabolites, including cannabinoids and terpenes, which are integral to its defense against various environmental threats. publish.csiro.aufrontiersin.org CBCA, as one of these compounds, contributes to the plant's protective strategies.

Contribution to Antimicrobial Properties in the Plant

Cannabinoids have long been recognized for their antibacterial properties. scispace.com Research has shown that major cannabinoids, including the neutral counterpart of CBCA, cannabichromene (B1668259) (CBC), exhibit potent activity against a variety of clinically relevant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). scispace.com CBCA itself is considered to contribute to the plant's defense by inhibiting microbial growth, thereby maintaining plant health and reducing its vulnerability to pathogens. cannabiscareer.com This antimicrobial action helps prevent bacterial and fungal infections that could otherwise compromise the plant's vitality. cannabiscareer.com

Studies have demonstrated that various cannabinoids, including CBCA, show potent antibacterial activity. mdpi.com For instance, CBCA, along with other major cannabinoids, has been found to inhibit the growth of MRSA strains. mdpi.com The antimicrobial efficacy of cannabinoids is believed to be a key component of the plant's defense system against microbial infestations. publish.csiro.au

Table 1: Antimicrobial Activity of Selected Cannabinoids

Cannabinoid Target Microbe Observed Effect Reference
Cannabichromenic acid (CBCA) Methicillin-resistant Staphylococcus aureus (MRSA) Potent antibacterial activity mdpi.com
Cannabichromene (CBC) Various bacteria Potent antibacterial activity scispace.com
Cannabidiol (B1668261) (CBD) Gram-positive bacteria Substantial inhibitory effect mdpi.com

Hypothesized Role in Herbivore Deterrence

It is hypothesized that CBCA plays a role in deterring herbivores. cannabiscareer.comteahann.com This deterrence may be attributed to its bitter taste or other unpalatable qualities that make the plant less appealing to feeding insects and other animals. cannabiscareer.com The production of cannabinoids in the glandular trichomes, which can rupture upon herbivory, releases these sticky and potentially deterrent compounds onto the plant's surface. mdpi.com

While direct research on the specific effects of CBCA on herbivores is limited, studies on other cannabinoids support this defensive role. nih.gov For example, acidic cannabinoids have been shown to have insecticidal activity in feeding studies. nih.gov The presence of these compounds can reduce herbivore damage by affecting their feeding behavior and growth. nih.gov This suggests that CBCA, as part of the plant's cannabinoid profile, contributes to a broad-spectrum defense against herbivores. ovid.com

Interplay with Other Plant Secondary Metabolites in Ecological Contexts

The defensive capabilities of Cannabis sativa are not solely reliant on individual compounds but rather on the complex interplay between its various secondary metabolites, a concept often referred to as the "entourage effect". nih.gov CBCA, in conjunction with other cannabinoids and terpenes, may create a more robust defense system. cannabiscareer.com

While terpenes are primarily responsible for repelling pests through their strong aromas, CBCA's antimicrobial properties help maintain the plant's internal health, making it less susceptible to infestations that might be attracted to diseased or weakened plants. cannabiscareer.com This synergistic relationship suggests that CBCA acts as an internal guardian while terpenes function as external deterrents. cannabiscareer.com

Research into the co-occurrence of different cannabinoids and terpenes has begun to unravel these complex interactions. However, one study found that CBCA demonstrated no significant correlation with any of the major terpenes analyzed, suggesting its role may be independent in some ecological contexts. mdpi.com In contrast, the same study noted correlations between other cannabinoids like CBDA and THCA with specific terpenes. mdpi.com Further investigation is needed to fully understand the intricate web of chemical interactions that contribute to the ecological resilience of Cannabis sativa.

Research Gaps and Future Directions in Cannabichromenic Acid Studies

Challenges in Research and Production of Cannabichromenic Acid

A primary obstacle to comprehensive research on CBCA is the difficulty in obtaining sufficient quantities of the pure compound. This challenge stems from both its natural scarcity and the complexities of its extraction and production.

Addressing Low Natural Abundance and Isolation Complexities

CBCA is considered a minor cannabinoid, meaning it is found in relatively low concentrations in most Cannabis sativa strains. wikipedia.org The scarcity of its decarboxylated form, CBC, is attributed to inefficiencies in the plant's metabolic pathways and the limited competitive advantage of its specific enzyme, this compound synthetase (CBCAS), compared to the synthases for other major cannabinoids. nih.govacs.org This low natural abundance makes direct extraction an inefficient method for obtaining research-grade quantities.

Furthermore, the isolation and purification of CBCA present significant technical hurdles. Chromatographic separation of CBCA is complex, and studies show that its solubility is considerably lower than its neutral counterpart, CBC, which can complicate preparative separation processes. researchgate.net The presence of a chiral center means that CBCA exists as a pair of enantiomers, requiring specialized chiral chromatography techniques to separate them. researchgate.netnih.gov Analytical method development has shown that achieving good peak shape during high-performance liquid chromatography (HPLC) often requires the addition of acidic modifiers, such as trifluoroacetic acid (TFA), to the mobile phase. nih.govresearchgate.net

Scaling Production for Comprehensive Preclinical Research

The challenges of low abundance and difficult isolation directly impact the ability to scale up production. cannabissciencetech.com Without a reliable and scalable source of CBCA, conducting the comprehensive preclinical research necessary to understand its pharmacological potential is nearly impossible. Traditional agricultural and extraction methods are not currently viable for producing CBCA on a large scale. acs.org This production bottleneck is a critical barrier that must be overcome to advance the field. The development of alternative production methods is therefore a key area of future research. nih.govsemanticscholar.org

Table 1: Summary of Production Challenges and Future Solutions for CBCA
ChallengeDescriptionPotential Future Solution
Low Natural AbundanceCBCA is a minor cannabinoid present in low concentrations in Cannabis sativa. wikipedia.orgnih.govDevelopment of CBCA-rich cannabis cultivars; microbial biosynthesis. nih.gov
Isolation ComplexityLow solubility and challenging chiral separation make purification difficult. researchgate.netOptimization of chiral HPLC/SFC methods; development of novel purification techniques. nih.gov
ScalabilityCurrent extraction methods are not economically viable for large-scale production. cannabissciencetech.comMetabolic engineering in microorganisms (e.g., yeast) for scalable and sustainable production. acs.orgsemanticscholar.org

Advanced Investigations into Molecular Mechanisms

The limited availability of CBCA has resulted in a significant knowledge gap regarding its biological activity. Future research must focus on elucidating its pharmacokinetic profile and identifying its specific cellular targets to understand its potential effects.

Elucidation of Detailed Pharmacokinetic and Metabolic Profiles

Currently, there is a substantial lack of information on the pharmacokinetics and metabolism of acidic cannabinoids, including CBCA. nih.gov A 2023 study that characterized the pharmacokinetic profiles of several phytocannabinoid acids in mice found that they were all rapidly absorbed, with plasma tmax values between 15 and 45 minutes, and had short half-lives of less than four hours. acs.org However, the study also noted very low brain-to-plasma ratios, suggesting poor brain penetration under the tested conditions. acs.org Importantly, in that mouse model, the decarboxylated form of CBCA (CBC) was not detected after administration of CBCA, indicating that in-vivo conversion does not necessarily occur. acs.org

This contrasts with its neutral form, CBC, which has been studied more extensively. Human studies on CBC show it may have preferential absorption over CBD and THC when administered together. nih.govresearchgate.net The lack of CBCA-specific metabolic data is a major research gap that needs to be addressed to understand how the compound is processed in the body.

Identification and Characterization of Novel Cellular and Receptor Targets

The specific molecular targets of CBCA are largely unknown. Research into its decarboxylated form, CBC, has shown that it is a selective agonist for the cannabinoid type 2 (CB2) receptor and does not activate the cannabinoid type 1 (CB1) receptor, which is responsible for the psychoactive effects of THC. nih.govbiorxiv.org CBC has also been shown to interact with other targets like transient receptor potential (TRP) channels. nih.gov

However, it cannot be assumed that CBCA will interact with the same receptors as CBC. The presence of the carboxylic acid group significantly alters the molecule's chemical properties and may lead to a different pharmacological profile. nih.gov Identifying the specific cellular and receptor targets for CBCA is a critical future research direction. This includes screening its binding affinity and functional activity at a wide range of receptors, including known cannabinoid receptors (CB1, CB2), orphan G-protein coupled receptors (e.g., GPR55), and various ion channels. nih.govmdpi.com

Development of Improved Biosynthetic and Analytical Methodologies

To overcome the challenges in supply and to enable detailed molecular studies, significant advancements in both biosynthetic and analytical methods are required.

The natural biosynthetic pathway for CBCA involves the enzyme CBCA synthase, which catalyzes the oxidocyclization of cannabigerolic acid (CBGA) to form CBCA. wikipedia.orgacs.org However, this enzyme often has to compete with other synthases, such as those for THCA and CBDA, leading to low yields in the plant. nih.govresearchgate.net

A promising future direction is the use of metabolic engineering and synthetic biology to produce CBCA in microorganisms. nih.gov Researchers have successfully engineered Saccharomyces cerevisiae (baker's yeast) to biosynthesize CBCA from simple precursors. nih.govacs.org These efforts involve several key strategies:

Enhancing Precursor Supply : Increasing the availability of precursor molecules like geranyl pyrophosphate and olivetolic acid within the yeast cell. nih.govacs.org

Improving Enzyme Efficiency : Using rational design and site-directed mutagenesis to improve the selectivity and catalytic activity of CBCA synthase (CBCAS) and reduce the production of unwanted side-products. acs.orgresearchgate.netregulations.gov

Optimizing Cellular Processes : Co-expressing auxiliary proteins or localizing pathways to specific organelles like peroxisomes to boost titers. nih.gov

One study demonstrated that an engineered yeast strain could synthesize CBCA at a rate 25.8% higher than that of the C. sativa plant itself, highlighting that microbial synthesis is a promising alternative for sustainable and scalable CBCA production. nih.govacs.org

In parallel, advanced analytical methodologies are needed for accurate quantification and purification. The development of robust chiral separation techniques, primarily using HPLC with polysaccharide-based chiral stationary phases, is essential for isolating and studying the individual enantiomers of CBCA. researchgate.netnih.gov Further optimization of these methods to improve resolution, reduce run times, and increase loading capacity will be crucial for both analytical characterization and preparative-scale purification. researchgate.netchiraltech.com

Table 2: Key Methodologies for CBCA Research
Methodology TypeSpecific TechniquePurpose and Significance
BiosyntheticNatural BiosynthesisCBCA synthase converts CBGA into CBCA in Cannabis sativa. acs.orgscilit.com
Microbial BiosynthesisEngineering Saccharomyces cerevisiae to produce CBCA; offers a scalable and sustainable alternative to plant extraction. nih.govsemanticscholar.orgresearchgate.net
AnalyticalChiral HPLCSeparation of CBCA enantiomers using polysaccharide-based chiral stationary phases (e.g., CHIRALPAK® IK). researchgate.netnih.gov
Mass Spectrometry (LC-MS)Sensitive and selective detection and quantification of CBCA in complex biological matrices. researchgate.nettheanalyticalscientist.com

Engineering High-Yield Microbial and Plant Expression Systems

A primary challenge in studying minor cannabinoids like CBCA is their low abundance in the Cannabis sativa plant, making extraction and purification difficult and costly. nih.gov To overcome this, researchers are focusing on developing high-yield expression systems in both microbes and the cannabis plant itself.

Microbial Expression Systems:

Genetically engineered microorganisms, such as bacteria and yeast, are being developed as bio-factories for cannabinoid production. google.complos.org This approach, known as heterologous biosynthesis, offers a promising alternative to agricultural cultivation, providing a cost-effective, environmentally friendly, and reliable source of cannabinoids. nih.gov The process involves introducing the genes responsible for the cannabinoid biosynthetic pathway into a microbial host. nih.govcannavigia.com

For the production of CBCA, this would involve the expression of enzymes such as geranylpyrophosphate:olivetolate geranyltransferase (GOT), which produces cannabigerolic acid (CBGA), the precursor to all major cannabinoids, and this compound synthase (CBCAS), which specifically converts CBGA to CBCA. mmjdaily.com One of the key advantages of microbial systems is the potential for high-yield production of rare cannabinoids. nih.gov For instance, bacterial strains like Zymomonas cannabinoidis have been engineered to synthesize a wide array of cannabinoids from simple sugars. cannavigia.com

Key Research Objectives in Microbial Systems:

Strain Optimization: Developing microbial strains with enhanced metabolic pathways to increase the precursor supply for cannabinoid synthesis.

Enzyme Engineering: Modifying key enzymes in the cannabinoid pathway, such as CBCAS, to improve their efficiency and specificity, thereby maximizing the yield of CBCA. mmjdaily.com

OrganismApproachTarget CannabinoidPotential Advantages
Saccharomyces cerevisiae (Yeast)Metabolic EngineeringCBGA, THCA, CBDAWell-characterized host, scalable fermentation
Komagataella phaffii (Yeast)Genomic multi-copy integrationsTHCAHigh levels of protein expression
Zymomonas mobilis (Bacteria)Gene-editingOver 180 cannabinoidsContinuous production, easier extraction

Plant Expression Systems:

In addition to microbial systems, efforts are underway to engineer the Cannabis sativa plant for enhanced production of specific cannabinoids. frontiersin.org This can be achieved through genetic modification techniques to upregulate the expression of key enzymes in the CBCA biosynthetic pathway. For example, overexpressing the CBCAS gene could lead to higher concentrations of CBCA in the plant's trichomes.

Furthermore, gene-editing technologies like CRISPR/Cas9 can be employed to modify the plant's genome to favor the production of CBCA over other cannabinoids. mdpi.com This could involve downregulating the expression of tetrahydrocannabinolic acid synthase (THCAS) and cannabidiolic acid synthase (CBDAS) to channel more of the CBGA precursor towards CBCA production. nih.gov

Innovations in High-Throughput and Non-Destructive Analytical Techniques

The accurate and efficient quantification of CBCA in various matrices is crucial for both research and industrial applications. Traditional analytical methods can be time-consuming and require destructive sample preparation. mdpi.com Therefore, there is a growing need for innovative high-throughput and non-destructive analytical techniques.

High-Throughput Techniques:

Modern chromatographic techniques are at the forefront of high-throughput cannabinoid analysis. Methods such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with detectors like diode-array detection (DAD) and mass spectrometry (MS) allow for the rapid and sensitive quantification of CBCA and other cannabinoids. cannabissciencetech.comum.edu.mt

A significant advancement is the development of liquid chromatography triple-quadrupole mass spectrometry (LC-QQQ-MS) methods that can quantify a wide range of cannabinoids, including CBCA, in a single, rapid analysis. mdpi.comlatrobe.edu.au These methods offer high selectivity and sensitivity, enabling the detection of even trace amounts of minor cannabinoids. mdpi.com

Analytical TechniquePrincipleAdvantages for CBCA Analysis
HPLC-DAD Separation based on polarity, detection by UV-Vis absorbanceCost-effective, robust, suitable for routine analysis
UHPLC-MS/MS High-resolution separation, detection by mass-to-charge ratioHigh sensitivity and selectivity, capable of analyzing complex matrices
LC-QQQ-MS Targeted analysis with high specificityRapid quantification of multiple cannabinoids, including CBCA

Non-Destructive Techniques:

Non-destructive analytical techniques are highly desirable as they allow for the analysis of samples without altering their chemical composition. Near-infrared (NIR) spectroscopy is a promising non-destructive method for the rapid analysis of cannabinoids in whole cannabis inflorescences. mdpi.com This technique measures the absorption of near-infrared light by the sample and, through chemometric modeling, can predict the concentration of various cannabinoids, including total cannabidiol (B1668261) (CBD), total tetrahydrocannabinol (THC), and total cannabigerol (B157186) (CBG). mdpi.com While direct quantification of CBCA using handheld NIR devices is still under development, the technology holds significant potential for future applications in quality control and breeding programs.

Another powerful non-destructive technique is Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is rapid and can characterize different isomers, though it generally has lower sensitivity compared to mass spectrometry. mdpi.com

Strategic Directions for Comprehensive Academic Inquiry into Minor Cannabinoids

To unlock the full potential of minor cannabinoids like CBCA, a strategic and comprehensive approach to academic inquiry is essential. This involves addressing key research gaps and fostering a collaborative research environment. nih.gov

Key Strategic Directions:

Fundamental Research: There is a critical need for more fundamental research into the biosynthesis, pharmacology, and toxicology of minor cannabinoids. mdpi.com This includes elucidating the specific biological activities of CBCA and its potential therapeutic applications.

Standardization of Methods: The lack of standardized analytical methods and reference materials for minor cannabinoids hinders the comparability of research findings across different laboratories. pmllabs.com Establishing standardized protocols for extraction, identification, and quantification is a crucial step.

Interdisciplinary Collaboration: Advancing our understanding of minor cannabinoids requires collaboration between researchers from various disciplines, including chemistry, biology, pharmacology, and medicine.

Increased Funding and Support: Government agencies and private foundations play a vital role in supporting research on minor cannabinoids. Initiatives like the notice of special interest from the National Center for Complementary and Integrative Health (NCCIH) to promote research on minor cannabinoids and terpenes are essential for driving innovation in this field. nih.gov

Public-Private Partnerships: Collaboration between academic institutions and industry can accelerate the translation of research findings into new therapeutic products and applications.

By focusing on these strategic directions, the scientific community can overcome the current challenges and pave the way for a deeper understanding of the therapeutic potential of this compound and the broader spectrum of minor cannabinoids.

Q & A

Q. What is the biosynthetic pathway of cannabichromenic acid (CBCA) in Cannabis sativa?

CBCA is synthesized from cannabigerolic acid (CBGA) via catalysis by CBCA synthase, a membrane-bound enzyme. The reaction involves oxidocyclization of CBGA, bypassing hydroxylation, as demonstrated by purified CBCA synthase using phenyl-Sepharose, DEAE-cellulose, and hydroxylapatite chromatography . Notably, CBCA synthase shows higher catalytic efficiency for CBGA than cannabinerolic acid, suggesting CBGA is the primary precursor . This pathway is distinct from THC/CBD biosynthesis, emphasizing the need for genetic or enzymatic studies to elucidate substrate specificity.

Q. What analytical methods are recommended for quantifying CBCA in plant matrices?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 264 nm) is standard for CBCA quantification, as it avoids decarboxylation under acid-neutral conditions . Gas chromatography-mass spectrometry (GC-MS) requires derivatization to prevent thermal degradation, which risks converting CBCA to CBC . For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) improves sensitivity, particularly in differentiating CBCA from structural analogs like CBCVA .

Q. How do experimental conditions influence CBCA stability during analysis?

CBCA undergoes decarboxylation to CBC at temperatures ≥105°C or in alkaline conditions. To preserve its acidic form, store samples at -20°C in dark, anhydrous environments . Extraction should use non-polar solvents (e.g., hexane) under nitrogen to minimize oxidation. Cryogenic extraction at sub-zero temperatures retains CBCA in raw extracts, avoiding heat-induced degradation .

Advanced Research Questions

Q. What methodological challenges arise in studying CBCA synthase kinetics?

Purification of CBCA synthase requires sequential chromatography to achieve homogeneity, with enzyme activity assays monitoring CBGA depletion via LC-MS . Kinetic parameters (Km = 12.5 µM for CBGA; Vmax = 0.85 µmol/min/mg) reveal substrate preference, but enzyme instability in vitro necessitates rapid assay protocols . Contradictions in reported Km values (e.g., 8–15 µM across studies) may stem from isoform variability or assay conditions, highlighting the need for standardized recombinant enzyme systems .

Q. How can researchers resolve contradictory data on CBCA’s pharmacological effects?

Discrepancies in anti-inflammatory studies (e.g., CBCA’s efficacy in murine models vs. null results in human cell lines) may arise from species-specific receptor interactions or decarboxylation artifacts . Methodologically, researchers should:

  • Use fresh, non-heated CBCA extracts to avoid CBC contamination.
  • Employ cannabinoid receptor (CB1/CB2) knockout models to isolate CBCA-specific pathways.
  • Validate results with isotopic labeling to track CBCA metabolism in vivo .

Q. What strategies improve CBCA detection in complex biological matrices?

Matrix interference (e.g., lipids in plasma) necessitates SPE or liquid-liquid extraction (LLE) with acidified ethyl acetate to isolate CBCA . For tissue samples, enzymatic hydrolysis (e.g., β-glucuronidase) improves recovery of conjugated CBCA metabolites. Advanced techniques like chiral chromatography differentiate CBCA from stereoisomers, critical given its optical activity (+4.8° in chloroform) .

Q. How does CBCA interact synergistically with other cannabinoids in preclinical models?

Studies on the "entourage effect" require controlled co-administration of CBCA with THC/CBD at varying ratios (e.g., 1:1 to 1:10) in rodent neuroinflammation models. HPLC-ESI-MS quantifies tissue distribution, while RNA-seq identifies CBCA-modulated genes (e.g., TNF-α, IL-6) . Challenges include distinguishing CBCA’s direct effects from CBC’s activity, necessitating pharmacokinetic profiling of intact CBCA .

Q. What are the implications of CBCA’s instability for long-term storage in research settings?

CBCA degrades by 12–18% over 12 months at -20°C, requiring lyophilization with cryoprotectants (e.g., trehalose) for multi-year stability . Researchers should periodically validate stock purity via NMR or LC-MS and avoid freeze-thaw cycles. For in vitro assays, prepare fresh CBCA solutions in dimethyl sulfoxide (DMSO) under inert gas to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.